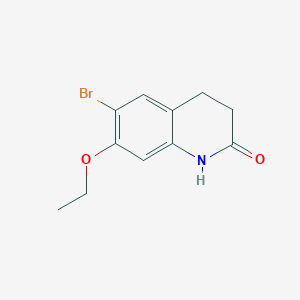![molecular formula C9H7ClN2O2 B1490725 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 1334499-55-6](/img/structure/B1490725.png)
9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Vue d'ensemble
Description
9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anxiolytiques et antidépressives
Le composé 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione est lié aux benzodiazépines, qui sont largement utilisées en médecine pour traiter l'anxiété et la dépression. Les benzodiazépines comme le Diazepam et l'Alprazolam agissent en renforçant l'effet du neurotransmetteur GABA dans le cerveau, ce qui a des effets calmants .
Propriétés anticonvulsivantes
Les benzodiazépines possèdent également des propriétés anticonvulsivantes, ce qui les rend utiles dans le traitement des crises d'épilepsie. La similitude structurale du composé avec les benzodiazépines suggère des applications potentielles dans la gestion de l'épilepsie et des troubles associés .
Relaxation musculaire
En raison de leur capacité à améliorer l'activité du GABA, les benzodiazépines peuvent également être utilisées comme relaxants musculaires. Cette application pourrait être pertinente pour les affections impliquant des spasmes musculaires ou une raideur .
Potentiel anticancéreux
La recherche a montré que les dérivés des 1,4-benzodiazépine-2,5-diones pourraient avoir des applications en tant qu'agents anticancéreux. L'interaction du composé avec les lignées cellulaires cancéreuses suggère un rôle potentiel dans le développement de nouveaux traitements contre le cancer .
Activité antituberculeuse
Certaines études ont montré que des molécules similaires à la this compound pourraient être des candidats prometteurs pour le développement de médicaments antituberculeux .
Effets antimicrobiens
La classe structurelle des 1,4-diazépines a été considérée pour ses propriétés antimicrobiennes, ce qui pourrait rendre ce composé utile dans le traitement de diverses infections .
Amélioration cognitive
Les benzodiazépines ont été étudiées pour leurs effets anti-amnésiques potentiels, suggérant que les composés apparentés pourraient aider à améliorer les fonctions cognitives ou au traitement des troubles liés à la mémoire .
Utilisations sédatives
Enfin, les propriétés sédatives des benzodiazépines sont bien connues, avec des applications allant du traitement de l'insomnie à la sédation pour les procédures médicales. Le composé en question peut également avoir des utilisations similaires en raison de sa relation structurelle .
Pour des informations plus détaillées sur chaque application et les études de recherche associées, veuillez vous référer aux références fournies.
Springer - Une synthèse monotope pratique de nouveaux systèmes hétérocycliques Springer - Nouveaux agents anticancéreux : conception, synthèse, activité biologique RSC Publishing - Synthèse facile des 1,4-benzodiazépine-2,5-diones et des quinazolinones
Propriétés
IUPAC Name |
9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRJONOIGUBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


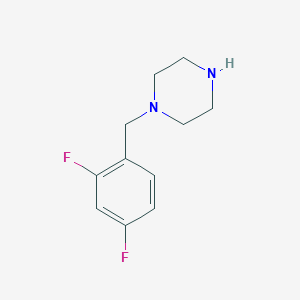


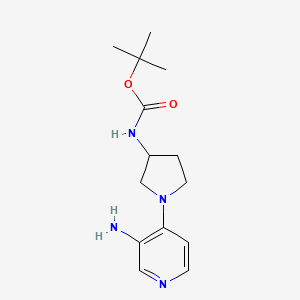
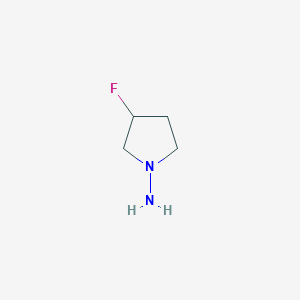


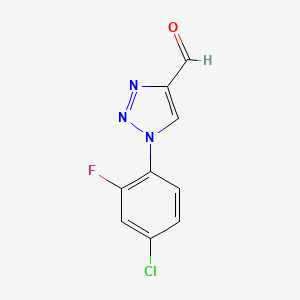
![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)

